molecular formula C14H9FN2O2S B2702741 5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide CAS No. 831184-55-5

5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide

Cat. No. B2702741
CAS RN: 831184-55-5
M. Wt: 288.3
InChI Key: LUZONPFQOPIPOA-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide, also known as PFTC, is a small molecule inhibitor that has been used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In

Scientific Research Applications

Fluorination Techniques and Heterocyclic Chemistry

The development of novel fluorination techniques for heteroaromatic compounds, including furan derivatives, is crucial in medicinal chemistry for enhancing the biological activity and pharmacokinetic properties of potential therapeutic agents. One study reports on a transition-metal-free decarboxylative fluorination method, which could be applicable to the synthesis of compounds similar to "5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide," enhancing their structural diversity and potential applications in drug discovery (Yuan, Yao, & Tang, 2017).

Antiviral Research

Furan-carboxamide derivatives have shown promise as novel inhibitors against lethal viruses such as the H5N1 influenza virus. Their systematic structure–activity relationship (SAR) studies indicate the potential of furan-carboxamide scaffolds, like "5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide," in developing antiviral agents with significant activity against various viral strains (Yongshi et al., 2017).

Material Science Applications

The exploration of donor-acceptor systems in the development of electrochromic materials and polymers highlights the relevance of furan derivatives in materials science. The synthesis of monomers incorporating furan and fluorinated thiadiazole units, for instance, reveals their potential in creating low bandgap polymers with promising electrochromic properties. This underscores the versatility of compounds like "5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide" in the development of advanced materials (Çakal, Akdag, Cihaner, & Önal, 2021).

Antimicrobial and Antitumor Agents

The synthesis and biological evaluation of furan-carboxamide derivatives for their antimicrobial and antitumor activities are significant areas of research. These compounds exhibit promising activities against various microbial strains and cancer cell lines, demonstrating the potential of "5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide" and similar molecules in therapeutic applications (Siddiqa et al., 2022).

properties

IUPAC Name

5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O2S/c15-10-3-1-9(2-4-10)11-5-6-12(19-11)13(18)17-14-16-7-8-20-14/h1-8H,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUZONPFQOPIPOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401330385
Record name 5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795577
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide

CAS RN

831184-55-5
Record name 5-(4-fluorophenyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401330385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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